molecular formula C8H11NO3 B1615853 (Furan-2-ylmethyl-methyl-amino)-acetic acid CAS No. 500348-57-2

(Furan-2-ylmethyl-methyl-amino)-acetic acid

Cat. No.: B1615853
CAS No.: 500348-57-2
M. Wt: 169.18 g/mol
InChI Key: VOVYGRZZOYLQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-ylmethyl-methyl-amino)-acetic acid is an organic compound that features a furan ring, a methyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl-methyl-amino)-acetic acid typically involves the reaction of furan-2-carboxaldehyde with methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting furan-2-carboxaldehyde with methylamine in the presence of a suitable solvent, such as ethanol, to form the intermediate (Furan-2-ylmethyl-methyl-amino).

    Step 2: Adding chloroacetic acid to the reaction mixture and heating it to promote the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl-methyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form furan-2-ylmethyl-methyl-amino-ethanol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-ylmethyl-methyl-amino-ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Furan-2-ylmethyl-methyl-amino)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl-methyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino-acetic acid moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.

    Furan-2-ylmethylamine: Features a furan ring and a methylamine group.

Uniqueness

(Furan-2-ylmethyl-methyl-amino)-acetic acid is unique due to the presence of both a furan ring and an amino-acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(6-8(10)11)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYGRZZOYLQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286399
Record name N-[(Furan-2-yl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500348-57-2
Record name N-[(Furan-2-yl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Furan-2-ylmethyl-methyl-amino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(Furan-2-ylmethyl-methyl-amino)-acetic acid
Reactant of Route 3
Reactant of Route 3
(Furan-2-ylmethyl-methyl-amino)-acetic acid
Reactant of Route 4
Reactant of Route 4
(Furan-2-ylmethyl-methyl-amino)-acetic acid
Reactant of Route 5
Reactant of Route 5
(Furan-2-ylmethyl-methyl-amino)-acetic acid
Reactant of Route 6
Reactant of Route 6
(Furan-2-ylmethyl-methyl-amino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.